molecular formula C20H40O2 B090792 (3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid CAS No. 18654-64-3

(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid

Cat. No.: B090792
CAS No.: 18654-64-3
M. Wt: 312.5 g/mol
InChI Key: RLCKHJSFHOZMDR-GUDVDZBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3D, 7D, 11D-Phytanic acid, also known as 3D, 7D, 11D-phytanate or D, D, D-phytanic acid, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. 3D, 7D, 11D-Phytanic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3D, 7D, 11D-Phytanic acid has been primarily detected in feces. Within the cell, 3D, 7D, 11D-phytanic acid is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, 3D, 7D, 11D-phytanic acid can be found in milk and milk products. This makes 3D, 7D, 11D-phytanic acid a potential biomarker for the consumption of this food product.

Properties

CAS No.

18654-64-3

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

(3R,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19-/m1/s1

InChI Key

RLCKHJSFHOZMDR-GUDVDZBRSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CC(=O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2-benzylalkanoic and 2-butylalkanoic acids were prepared by the malonic ester method starting from diethyl benzylmalonate or diethyl butylmalonate and the appropriate alkyl bromide. The procedure used was analogous to that for the preparation of 2-methyldecanoic acid. Preparation of 2,2-dibutyldodecanoic acid was accomplished by alkylation of 2-butyldodecanoic acid using the method of Pfeffer, Silbert, and Chirinko. Hydrogenation of phytol followed by oxidation of the resulting saturated alcohol with a solution of chromium trioxide in acetic acid gave 3,7,11,15-tetramethylhexadecanoic acid.
[Compound]
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malonic ester
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saturated alcohol
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[Compound]
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alkyl bromide
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2,2-dibutyldodecanoic acid
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Synthesis routes and methods II

Procedure details

3,7,11,15-Tetramethyl-hexadecan-1-ol (8.96 g, 30.0 mmol) was dissolved in a mixed solvent of acetone (360 ml) and acetic acid (180 ml), a solution of anhydrous chromic acid (7.27 g, 72.7 mmol) in water (9.0 ml) was added dropwise, and the mixture was stirred at room temperature for 1 hr. A solution of sodium disulfite (100 g, 526 mmol) in water (450 ml) was added to the reaction mixture after completion of the reaction, the mixture was stirred at room temperature overnight and extracted 6 times with diethyl ether (135 ml). The solvent of the obtained organic layer was evaporated under reduced pressure. Diethylether (450 ml) and water (150 ml) were added to the oil after concentration to allow partitioning, and the aqueous layer was extracted 3 times with ethyl acetate (150 ml). The combined organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The oil (10.1 g) after concentration was purified by chromatography (silica gel; 250 g, eluate; 50:1→3:1 hexane-ethyl acetate) to give the title compound (6.78 g, 72.3%) as a pale-blue oil.
Quantity
8.96 g
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reactant
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360 mL
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solvent
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180 mL
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solvent
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7.27 g
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reactant
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9 mL
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solvent
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100 g
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450 mL
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Yield
72.3%

Synthesis routes and methods III

Procedure details

Phytanol (19.5 g) was dissolved in acetic acid (250 ml) and cooled in an ice bath. Chromium trioxide (21.0 g) dissolved in a minimum amount of water was added to the above solution and stirred at room temperature for 18 hours. Ethanol (50 ml) was slowly added to the reaction mixture and stirred for a further 3 hours. Most of solvent was removed and water (250 ml) was added. This solution was extracted with ether (2×200 ml) and the combined ether extract was dried (MgSO4), decolourized with activated charcoal and filtered through a thin flash silica bed. The solvent was removed and the crude product chromatographed on flash silica (1-4% methanol in dichloromethane) to give phytanoic acid as a pale yellow liquid. Yield 7.03 g, 34%.
Quantity
19.5 g
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reactant
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250 mL
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solvent
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50 mL
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reactant
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0 (± 1) mol
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21 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Reactant of Route 2
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Reactant of Route 3
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Reactant of Route 4
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Reactant of Route 5
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Reactant of Route 6
Reactant of Route 6
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid

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